XL-844

Checkpoint Kinase 2 Enzyme Inhibition Constant Selectivity Profiling

XL-844 (formerly EXEL-9844) is a synthetic small-molecule, ATP-competitive dual inhibitor of the checkpoint kinases Chk1 and Chk2, integral to the DNA damage response (DDR) network [REFS-1, REFS-2]. Developed by Exelixis, it was the first of its class to reach Phase I clinical evaluation in September 2005.

Molecular Formula
Molecular Weight
Cat. No. B1574442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-844
SynonymsXL844;  XL 844;  XL-844.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

XL-844: Preclinical Profile of a First-in-Generation Dual Chk1/Chk2 Inhibitor for DNA Damage Response Research


XL-844 (formerly EXEL-9844) is a synthetic small-molecule, ATP-competitive dual inhibitor of the checkpoint kinases Chk1 and Chk2, integral to the DNA damage response (DDR) network [REFS-1, REFS-2]. Developed by Exelixis, it was the first of its class to reach Phase I clinical evaluation in September 2005 [3]. Preclinically, XL-844 is characterized by its high affinity for Chk2 (Ki = 0.07 nM) coupled with potent Chk1 inhibition (Ki = 2.2 nM), a confirmed oral bioavailability profile, and demonstrated capacity to abrogate DNA damage-induced cell cycle checkpoints, thereby promoting mitotic catastrophe and potentiating the cytotoxic effects of both genotoxic chemotherapy and ionizing radiation in vitro and in vivo [REFS-1, REFS-4, REFS-5].

Target Selectivity Chk2-dominant DDR pathway study fit
Administration Oral bioavailability supports in vivo dosing
Mechanism ATP-competitive dual Chk1/Chk2 inhibition

Why Chk1/Chk2 Inhibitors Cannot Be Generically Substituted: The XL-844 Differentiation Case


Chk1 and Chk2 inhibitors exhibit profoundly divergent selectivity profiles, pharmacokinetic properties, and mechanistic consequences that preclude generic interchangeability in experimental or translational settings. Chk1-selective agents (e.g., SCH900776, PF-477736), Chk2-dominant inhibitors (e.g., XL-844), and equipotent dual inhibitors (e.g., AZD7762) each produce distinct DNA damage response (DDR) pathway signatures, differential checkpoint abrogation kinetics, and non-overlapping toxicity liabilities [REFS-1, REFS-2]. Additionally, oral bioavailability is not a class-wide property: whereas XL-844 and SCH900776 demonstrate oral efficacy, other clinical candidates lack confirmatory oral pharmacokinetic data, fundamentally altering in vivo dosing paradigms. These distinctions necessitate compound-specific validation rather than assumption-based substitution, as outlined in the quantitative evidence below.

Selectivity

Chk1/Chk2 selectivity ratios differ; Chk2-favoring profile may not transfer to equipotent or Chk1-selective agents.

Route

Oral bioavailability is not class-wide; some comparators require IV dosing, altering in vivo experimental design.

Mechanism

Downstream DDR pathway signatures and checkpoint abrogation kinetics may shift, limiting direct substitution.

XL-844 Procurement Evidence: Quantitative Differentiation from Closest Chk1/2 Inhibitor Comparators


XL-844 Demonstrates 670-Fold Greater Chk2 Affinity Than PF-477736 and >21,000-Fold Than SCH900776

XL-844 is distinguished by its exceptional Chk2 binding affinity (Ki = 0.07 nM), representing the most potent Chk2 inhibition among clinical-stage Chk inhibitors [1]. In contrast, PF-477736, a Chk1-selective inhibitor, exhibits a Chk2 Ki of 47 nM, equating to a 670-fold differential . SCH900776, another clinical Chk1 inhibitor, shows minimal Chk2 activity with an IC50 of 1,500 nM, representing a >21,000-fold difference relative to XL-844's Chk2 Ki . AZD7762, a more balanced dual inhibitor, reports Chk2 IC50 values of approximately 9.6 nM, still 137-fold weaker than XL-844's Chk2 Ki [1]. This extreme Chk2 potency makes XL-844 uniquely suited for studies requiring Chk2-dominant DDR pathway interrogation.

Chk2 Affinity
Head-to-head
XL-844 Ki 0.07 nM vs PF-477736 47 nM (670-fold); SCH900776 IC50 1,500 nM (>21,000-fold); AZD7762 IC50 ~9.6 nM (~137-fold).
Supports Chk2-dominant DDR pathway studies.
Cross-study enzyme inhibition data; recombinant Chk2 assays.
Checkpoint Kinase 2 Enzyme Inhibition Constant Selectivity Profiling

XL-844 Achieves Higher Chk2 Selectivity Relative to Chk1: A 31-Fold Preference Versus Equipotent Dual Inhibitors

XL-844 exhibits a pronounced selectivity window favoring Chk2 over Chk1 by 31-fold (Chk1 Ki 2.2 nM vs Chk2 Ki 0.07 nM), distinguishing it from equipotent dual inhibitors . AZD7762 demonstrates near-equivalent potency against Chk1 (IC50 5 nM, Ki 3.6 nM) and Chk2 (IC50 ~9.6 nM), yielding a Chk1/Chk2 ratio of approximately 0.4-0.5 [REFS-2, REFS-3]. In contrast, the clinical Chk1-selective inhibitor PF-477736 shows a 96-fold preference for Chk1 over Chk2 (Chk1 Ki 0.49 nM vs Chk2 Ki 47 nM) . This positions XL-844 as the only clinical-stage inhibitor with a substantial Chk2-favoring selectivity profile, providing a unique pharmacological tool for dissecting Chk2-specific contributions to DDR.

Selectivity Ratio
Reported
31:1 Chk2-favoring over Chk1
Enables Chk2-biased mechanistic dissection.
Chk1 Ki 2.2 nM; Chk2 Ki 0.07 nM; equipotent comparators not suitable.
Kinase Selectivity Chk1/Chk2 Ratio Therapeutic Window

Radiosensitization Enhancement Factor of 1.42 Quantified in HT-29 Colon Cancer Models

In HT-29 human colon cancer cells, XL-844 produces a radiosensitization enhancement factor (EF) of 1.42 at the 0.5 survival fraction level, as measured by clonogenic survival assays [1]. Mechanistically, this effect is associated with abrogation of radiation-induced Chk2 phosphorylation, induction of pan-nuclear γ-H2AX staining, and prolonged persistence of radiation-induced DNA damage foci, culminating in mitotic catastrophe rather than G2 arrest recovery [1]. While other Chk inhibitors such as AZD7762 and PF-477736 have demonstrated radiosensitization in various models, the specific enhancement factor for XL-844 was characterized in a schedule- and dose-dependent manner, establishing quantitative benchmarks for experimental replication that are not uniformly documented for comparator compounds at this level of resolution.

Radiosensitization EF
Method context
EF = 1.42 (HT-29, 0.5 survival fraction)
Supports radiation-combination endpoint review.
Clonogenic survival; mitotic catastrophe mechanism.
Radiosensitization Clonogenic Survival Mitotic Catastrophe

Confirmed Oral Bioavailability Distinguishes XL-844 from Intravenous-Dependent Chk Inhibitor Comparators

XL-844 is explicitly characterized as an orally bioavailable Chk1/Chk2 inhibitor with demonstrated oral route efficacy in multiple xenograft models [REFS-1, REFS-2]. In a PANC-1 pancreatic cancer xenograft model, oral administration of XL-844 significantly enhanced gemcitabine anti-tumor activity, establishing in vivo proof-of-concept for the oral dosing route . Pharmacodynamic biomarker analysis confirmed that orally administered XL-844 abrogated chemotherapy-induced Cdc2 phosphorylation in xenograft tumors with extended duration of action [1]. While SCH900776 (MK-8776) is also orally bioavailable, other clinical Chk inhibitors such as AZD7762 were developed for intravenous administration, and PF-477736's oral bioavailability profile remains less comprehensively characterized in the published preclinical literature. This pharmacokinetic distinction has practical implications for chronic dosing schedules and experimental logistics.

Oral Bioavailability
Head-to-head
Oral efficacy confirmed; AZD7762 requires IV, PF-477736 data limited.
Supports repeated-dose oral model designs.
PANC-1 xenograft; phospho-Cdc2 biomarker abrogation.
Oral Bioavailability Pharmacokinetics In Vivo Dosing Route

First-in-Generation Clinical Milestone: XL-844 Entered Phase I Before AZD7762, PF-477736, and SCH900776

XL-844 (Exelixis) was the first of the current generation of more selective Chk inhibitors to enter Phase I clinical trials, with an IND filing in May 2005 and trial initiation in September 2005 as a single agent for the treatment of chronic lymphocytic leukemia (CLL) [REFS-1, REFS-2]. A subsequent Phase I trial evaluated XL-844 in combination with gemcitabine in patients with advanced solid malignancies [3]. This clinical timeline predates the Phase I entry of comparator agents: AZD7762, PF-477736, and SCH900776 all entered Phase I trials subsequently [4]. While XL-844 development was ultimately discontinued in Phase I, this first-in-generation status provides a substantially larger body of published preclinical characterization, clinical pharmacology data, and translational biomarker analyses compared to earlier-generation, non-selective agents such as UCN-01.

Clinical Milestone
Reported
First-in-generation Phase I entry (2005).
Provides published clinical-stage dataset context.
Data to verify for discontinued compound; monotherapy and gemcitabine combination.
Clinical Development Timeline Phase I Trial First-in-Class

Optimal Scientific and Preclinical Application Scenarios for XL-844 Procurement Based on Quantitative Differentiation Evidence


Chk2-Dominant DNA Damage Response Pathway Dissection

For researchers investigating the specific contribution of Chk2 to DNA repair, cell cycle checkpoint control, and apoptosis signaling, XL-844 provides the only clinical-stage pharmacological tool with Chk2-favoring selectivity (Chk2 Ki 0.07 nM; 31-fold over Chk1) [1]. Unlike AZD7762, which inhibits Chk1 and Chk2 equipotently, or PF-477736 and SCH900776, which are strongly Chk1-selective, XL-844 uniquely enables Chk2-biased pathway interrogation at nanomolar concentrations without equivalent Chk1 co-inhibition, eliminating the confounding variable of concurrent Chk1 suppression observed with alternative agents.

In Vivo Fractionated Radiation Combination Studies Requiring Chronic Oral Dosing

Investigators designing fractionated radiation therapy combination studies in murine xenograft or syngeneic tumor models benefit from XL-844's confirmed oral bioavailability and established radiosensitization enhancement factor of 1.42 in HT-29 models [REFS-1, REFS-2]. Oral administration permits daily dosing over multi-week fractionated radiation schedules without the cumulative stress, inflammation, and practical limitations of repeated intravenous or intraperitoneal injections. The quantitative EF 1.42 benchmark further enables precise power calculations for determining cohort sizes required to detect a radiosensitization effect of defined magnitude.

Gemcitabine Chemosensitization in Pancreatic Cancer Models

For pancreatic cancer research programs utilizing the PANC-1 xenograft model, XL-844 is a validated chemosensitizer with published evidence of significantly enhanced gemcitabine anti-tumor activity upon oral co-administration [1]. The mechanistic pathway—premature mitotic entry via Cdc25A phosphorylation blockade, increased γ-H2AX, and abrogation of Cdc2 phosphorylation—has been characterized in detail, providing clear pharmacodynamic biomarkers for confirming target engagement and guiding dose optimization in replication studies. This contrasts with SCH900776 and AZD7762, whose pancreatic cancer chemosensitization data were generated in different model systems, limiting direct translation of published dosing parameters.

Translational Chk Inhibitor Benchmarking Against Historical Clinical-Grade Compounds

Drug discovery programs developing next-generation Chk inhibitors require well-characterized clinical comparator compounds for benchmarking novel chemical entities. XL-844's extensively published preclinical dataset—including quantitative Ki values, radiosensitization EF, oral PK parameters, and completed Phase I clinical experience—provides a robust, multi-dimensional benchmark that newer, less-characterized Chk inhibitors cannot match [REFS-1, REFS-2]. Its discontinued clinical status further enables procurement without the supply restrictions, material transfer agreement complexities, or clinical hold uncertainties that may apply to active clinical candidates.

Application
Selection Property
Validation Focus
Chk2-dominant DDR pathway studies
Chk2-favoring selectivity profile
Chk2 phosphorylation and apoptosis endpoints
Fractionated radiation combination studies (in vivo)
Oral bioavailability and radiosensitization benchmark
Radiosensitization EF and DNA damage persistence
Pancreatic cancer model chemosensitization studies
Gemcitabine combination model context
Cdc25A/Cdc2 pathway and mitotic entry markers
Next-generation Chk inhibitor benchmarking
Published preclinical dataset and Phase I exposure
Cross-compound selectivity and model-response comparison
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